molecular formula C10H8F3NO2 B7951486 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B7951486
M. Wt: 231.17 g/mol
InChI Key: LFNIFBDYXDMPTD-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with a pyridine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with the cyclopropane-carboxylic acid moiety.

The compound’s key features include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Pyridine heterocycle: Provides a basic nitrogen for hydrogen bonding or coordination interactions.

This structure is of interest in medicinal chemistry, particularly in cannabinoid receptor modulation (as inferred from cyclopropanecarboxylic acid derivatives in ).

Properties

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-5-6(1-4-14-7)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNIFBDYXDMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of organometallic catalysts, such as palladium or rhodium complexes, can enhance the efficiency and yield of the reaction. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atm .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to bind to active sites of enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogs based on substituents and heterocyclic systems:

Compound Name Substituent (Pyridine/Phenyl) Cyclopropane Substituent CAS Number Molecular Formula Molar Mass (g/mol) Key Features
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid (Target) 2-CF₃, 4-cyclopropane Carboxylic acid - C₁₁H₉F₃NO₂ ~260.2 High lipophilicity, rigid structure
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic acid 2-CH₃, 4-cyclopropane Carboxylic acid 1060806-15-6 C₁₀H₁₁NO₂ 177.20 Reduced lipophilicity vs. CF₃ analog
1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid 2-Cl, 4-cyclopropane Carboxylic acid 1060811-78-0 C₁₀H₉ClNO₂ 210.64 Electron-withdrawing Cl enhances acidity
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid 2-F, 4-CF₃ (phenyl) Carboxylic acid 1274902-10-1 C₁₁H₈F₄O₂ 248.17 Phenyl vs. pyridine alters π-π interactions
1-(Thiophen-2-yl)cyclopropanecarboxylic acid Thiophene (no pyridine) Carboxylic acid 162959-94-6 C₈H₈O₂S 168.21 Thiophene’s sulfur may alter redox properties

Physicochemical Properties

  • Acidity : The trifluoromethyl group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to methyl (pKa ~2-3 vs. ~4-5 for CH₃ analogs) .
  • Lipophilicity : LogP values are higher for CF₃-substituted compounds (e.g., target compound) than for CH₃ or Cl analogs, improving membrane permeability .
  • Thermal Stability : Cyclopropane rings confer strain but remain stable under synthetic conditions (e.g., coupling reactions in ).

Biological Activity

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid (CAS No. 1427013-07-7) is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group attached to a pyridine ring and a cyclopropane carboxylic acid moiety, endows it with distinctive biological activities. This article reviews the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C10H8F3NO2
  • Molecular Weight : 231.17 g/mol
  • Boiling Point : 298.4 ± 40.0 °C (predicted)
  • Density : 1.492 ± 0.06 g/cm³ (predicted)
  • pKa : 3.75 ± 0.20 (predicted)

The biological activity of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. It competes with the amino acid substrate at the active site, thereby modulating the metabolic pathways related to cysteine production .
  • Influence on Biological Pathways : The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes effectively and interact with various molecular targets, including receptors involved in neurotransmission and inflammation regulation.

Antimicrobial Activity

Research indicates that compounds similar to 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid exhibit promising antimicrobial properties. For instance, studies have demonstrated effective inhibition against pathogenic bacteria when used as adjuncts to traditional antibiotics like colistin . The Minimal Inhibitory Concentrations (MICs) for these compounds suggest potential applications in combating antibiotic-resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments reveal a spectrum of effects among related compounds. While some derivatives show high toxicity profiles, others, including those based on the cyclopropane structure, exhibit lower toxicity and are thus more suitable for further pharmacological investigations .

Study on Inhibitory Effects

A study published in MDPI explored various derivatives of cyclopropanecarboxylic acids, including 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid, revealing that specific substitutions could enhance or diminish their inhibitory potency against OASS-A .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the cyclopropane or pyridine moieties significantly influence biological activity. For example, altering substituents on the pyridine ring can lead to variations in binding affinity and selectivity towards target enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid Trifluoromethyl group + pyridine + cyclopropaneInhibits OASS; low cytotoxicity
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid Trifluoromethyl + cyclopropaneModerate antimicrobial properties
2-(Trifluoromethyl)pyridine-4-carboxylic acid Trifluoromethyl + pyridineVariable activity against bacteria

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